molecular formula C27H28N2O3S B11424130 N-mesityl-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

N-mesityl-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B11424130
M. Wt: 460.6 g/mol
InChI Key: VHVZWALIORRNJC-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by its unique structure, which includes a benzothiazepine core, a methoxyphenyl group, and a trimethylphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazepine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminobenzenethiol and a suitable ketone, under acidic or basic conditions to form the benzothiazepine ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst.

    Attachment of the Trimethylphenylacetamide Moiety: This step involves the acylation of the benzothiazepine intermediate with 2,4,6-trimethylphenylacetyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazepine derivatives.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

2-[2-(4-Methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(4-Methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide
  • **2-[2-(4-Methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide
  • **2-[2-(4-Methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide

Uniqueness

2-[2-(4-Methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties. The presence of the benzothiazepine core, methoxyphenyl group, and trimethylphenylacetamide moiety imparts specific reactivity and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C27H28N2O3S

Molecular Weight

460.6 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C27H28N2O3S/c1-17-13-18(2)27(19(3)14-17)28-25(30)16-29-22-7-5-6-8-23(22)33-24(15-26(29)31)20-9-11-21(32-4)12-10-20/h5-14,24H,15-16H2,1-4H3,(H,28,30)

InChI Key

VHVZWALIORRNJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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